2-(Cyclopentylsulfanyl)-1,3-benzothiazole
CAS No.: 156050-11-2
Cat. No.: VC16834883
Molecular Formula: C12H13NS2
Molecular Weight: 235.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156050-11-2 |
|---|---|
| Molecular Formula | C12H13NS2 |
| Molecular Weight | 235.4 g/mol |
| IUPAC Name | 2-cyclopentylsulfanyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C12H13NS2/c1-2-6-9(5-1)14-12-13-10-7-3-4-8-11(10)15-12/h3-4,7-9H,1-2,5-6H2 |
| Standard InChI Key | LHOXSBCOMXSIPO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)SC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Cyclopentylsulfanyl)-1,3-benzothiazole comprises a benzothiazole moiety—a benzene ring fused to a thiazole ring containing sulfur and nitrogen atoms—linked to a cyclopentyl group via a sulfanyl (-S-) bridge. The planar benzothiazole system enables π-π stacking interactions with biological targets, while the cyclopentyl group introduces steric bulk, modulating solubility and binding affinity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.4 g/mol |
| CAS Registry Number | 156050-11-2 |
| XLogP3 (Lipophilicity) | 3.2 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
The compound’s lipophilicity (XLogP3 ≈ 3.2) suggests moderate membrane permeability, advantageous for central nervous system (CNS) drug candidates .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzothiazole protons (δ 7.2–8.1 ppm) and cyclopentyl methylene groups (δ 1.5–2.5 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 235.4, consistent with its molecular weight.
Synthetic Methodologies
Nucleophilic Substitution
The most common synthesis involves reacting 2-mercaptobenzothiazole with cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions (e.g., KOH or EtN). The thiolate ion attacks the electrophilic carbon of the cyclopentyl halide, forming the sulfanyl bridge :
Yields typically range from 65% to 80%, with purification via column chromatography .
Transition Metal-Catalyzed Approaches
Copper- or palladium-catalyzed cyclization offers an alternative route. Batey et al. demonstrated intramolecular C–S bond formation between aryl halides and thioureas, though this method is less commonly applied to the target compound .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In murine models, benzothiazoles reduce cyclooxygenase-2 (COX-2) expression by 40–60%, comparable to ibuprofen . The cyclopentyl group may stabilize interactions with COX-2’s hydrophobic pocket, though in vivo studies are needed to confirm efficacy .
Pharmacological Applications
Infectious Diseases
Preliminary studies indicate synergy with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA), reducing biofilm formation by 70% . Clinical trials are warranted to assess safety in humans.
Future Perspectives
While 2-(Cyclopentylsulfanyl)-1,3-benzothiazole shows promise, key challenges include optimizing bioavailability and validating efficacy in clinical trials. Structural modifications, such as introducing polar substituents, could enhance solubility without compromising activity. Collaborative efforts between synthetic chemists and pharmacologists are critical to advancing this compound into viable therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume